REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:4]=1[C:5]([NH:7][NH2:8])=[O:6].[CH2:15]([N:19]=[C:20]=[S:21])[CH:16]([CH3:18])[CH3:17]>C(O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:4]=1[C:5]([NH:7][NH:8][C:20]([NH:19][CH2:15][CH:16]([CH3:18])[CH3:17])=[S:21])=[O:6]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)NN)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N=C=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The precipitate was filtered
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Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)NNC(=S)NCC(C)C)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |